molecular formula C10H18N2OS B7554542 3-(Thian-4-ylamino)piperidin-2-one

3-(Thian-4-ylamino)piperidin-2-one

Cat. No.: B7554542
M. Wt: 214.33 g/mol
InChI Key: KTPNNLDNSNQQER-UHFFFAOYSA-N
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Description

3-(Thian-4-ylamino)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core (a six-membered ring with a ketone group at position 2) substituted at position 3 by a thian-4-ylamino group. Thian refers to a sulfur-containing six-membered ring (thiane), which introduces lipophilic and electronic properties due to the sulfur atom. Piperidin-2-one derivatives are frequently explored for their pharmacological activities, including neurological and metabolic applications, as evidenced by patent filings .

Properties

IUPAC Name

3-(thian-4-ylamino)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2OS/c13-10-9(2-1-5-11-10)12-8-3-6-14-7-4-8/h8-9,12H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPNNLDNSNQQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)NC2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural, synthetic, and functional distinctions between 3-(Thian-4-ylamino)piperidin-2-one and related compounds:

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity Reference
3-(Thian-4-ylamino)piperidin-2-one Piperidin-2-one Thian-4-ylamino at C3 Undisclosed (patent-based) Potential CNS/metabolic drug candidate
Piperidin-4-one imine derivatives Piperidin-4-one Imine groups at C3/C4 TiO₂/SO₄²⁻ nanocatalyst Antimicrobial, anticancer
Thiazolo[5,4-d]isoxazol derivatives Thiazolo-isoxazole Phenylthiazolo-isoxazolyl Iodine–alumina catalyst Antimicrobial
Thieno[3,4-d]pyrimidin-4(3H)-one Pyrimidinone Thieno-fused ring system Multi-step cyclization Not specified (structural analog)
Key Observations:

Thiazolo-isoxazol and thieno-pyrimidinone derivatives feature fused heterocyclic systems, enhancing rigidity and π-π stacking interactions compared to the flexible piperidinone scaffold .

Piperidin-4-one imine derivatives prioritize nitrogen-rich substituents, which may enhance metal-binding capacity and antimicrobial activity .

Synthesis Methods: While 3-(Thian-4-ylamino)piperidin-2-one’s synthesis remains undisclosed in public literature, related compounds employ advanced catalysts (e.g., TiO₂/SO₄²− nanocatalysts for piperidin-4-one oximes) and heterogeneous systems (e.g., iodine–alumina for benzothiazoles) .

Pharmacological and Physicochemical Properties

  • Bioactivity: Piperidin-4-one imine derivatives demonstrate antimicrobial and anticancer activities, attributed to their imine groups’ ability to disrupt microbial enzymes or chelate metal ions .
  • Physicochemical Properties: Lipophilicity: The thiane ring’s sulfur atom increases logP values compared to oxygenated analogs (e.g., chromen-2-ones), suggesting better membrane permeability . Solubility: Piperidin-2-one derivatives generally exhibit moderate aqueous solubility due to the ketone group, but bulky substituents (e.g., thianylamino) may reduce it .

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